1-bromo-3-chloro-2-(methoxymethoxy)propane
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Overview
Description
1-bromo-3-chloro-2-(methoxymethoxy)propane: is an organohalogen compound characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-bromo-3-chloro-2-(methoxymethoxy)propane can be synthesized through a multi-step process involving the halogenation of propane derivatives. One common method involves the reaction of 1,3-dichloropropane with sodium methoxide to introduce the methoxymethoxy group, followed by bromination using bromine or a brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-bromo-3-chloro-2-(methoxymethoxy)propane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in polar solvents.
Elimination reactions: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution products: Alcohols, ethers, or amines.
Elimination products: Alkenes.
Oxidation products: Carboxylic acids or ketones.
Reduction products: Alkanes or alcohols.
Scientific Research Applications
1-bromo-3-chloro-2-(methoxymethoxy)propane has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the preparation of active pharmaceutical ingredients and intermediates for drugs targeting cardiovascular diseases and analgesics.
Biotechnology: Utilized as a phase separation reagent for the isolation of high-quality ribonucleic acid (RNA).
Material science: Involved in the synthesis of polymer nanoparticles for drug delivery systems.
Mechanism of Action
The mechanism of action of 1-bromo-3-chloro-2-(methoxymethoxy)propane involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile intermediate for various chemical transformations. The methoxymethoxy group can act as a protecting group or participate in further chemical modifications. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propane backbone .
Comparison with Similar Compounds
1-bromo-3-chloro-2-methylpropane: Similar in structure but with a methyl group instead of a methoxymethoxy group.
1-bromo-3-chloropropane: Lacks the methoxymethoxy group, making it less versatile in certain chemical reactions.
1-bromo-2-(methoxymethoxy)ethane: Shorter carbon chain and different reactivity profile.
Uniqueness: 1-bromo-3-chloro-2-(methoxymethoxy)propane is unique due to the presence of both bromine and chlorine atoms along with the methoxymethoxy group. This combination of functional groups provides a wide range of reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
2624142-10-3 |
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Molecular Formula |
C5H10BrClO2 |
Molecular Weight |
217.5 |
Purity |
95 |
Origin of Product |
United States |
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